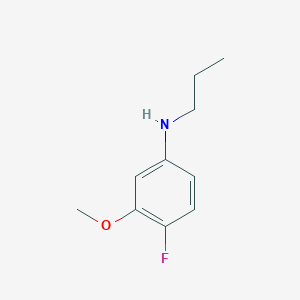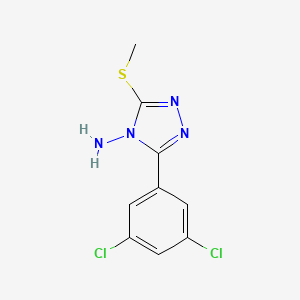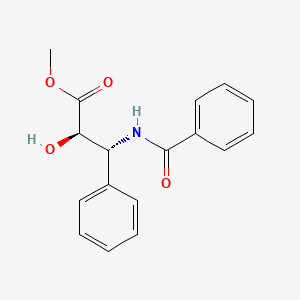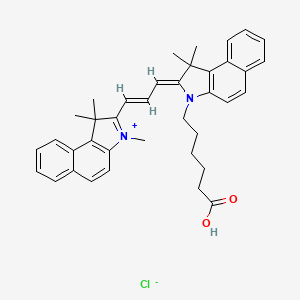![molecular formula C11H8F2N2O2S B12066559 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- CAS No. 2149598-96-7](/img/structure/B12066559.png)
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a thienyl group with a difluoromethyl substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Amino Group Substitution: The amino group can be introduced via nucleophilic substitution reactions using amines.
Thienyl Group Addition: The thienyl group with a difluoromethyl substituent can be added through a coupling reaction involving thiophene derivatives and difluoromethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and thienyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The amino and thienyl groups play a crucial role in binding to target molecules, while the difluoromethyl group enhances the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but without the amino and thienyl groups.
Uniqueness
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is unique due to the presence of the difluoromethyl-substituted thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2149598-96-7 |
|---|---|
分子式 |
C11H8F2N2O2S |
分子量 |
270.26 g/mol |
IUPAC名 |
2-amino-5-[5-(difluoromethyl)thiophen-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-10(13)8-2-1-7(18-8)6-4-15-9(14)3-5(6)11(16)17/h1-4,10H,(H2,14,15)(H,16,17) |
InChIキー |
YWMZGVGUSDKNPS-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C(F)F)C2=CN=C(C=C2C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)



